molecular formula C10H15N B14610485 2-Methyl-6-(2-methylpropyl)pyridine CAS No. 60439-17-0

2-Methyl-6-(2-methylpropyl)pyridine

Cat. No.: B14610485
CAS No.: 60439-17-0
M. Wt: 149.23 g/mol
InChI Key: GZUUJUQRAWMIGV-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-methylpropyl)pyridine is a pyridine derivative characterized by a methyl group at position 2 and a 2-methylpropyl (isobutyl) substituent at position 4. This compound belongs to a broader class of alkyl-substituted pyridines, which are studied for their pharmacological and chemical properties.

Properties

CAS No.

60439-17-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)7-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3

InChI Key

GZUUJUQRAWMIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Another method involves the use of Grignard reagents. In this approach, 2-methylpyridine is reacted with a Grignard reagent derived from 2-methylpropyl bromide in the presence of a suitable catalyst such as copper(I) iodide. This method is advantageous due to its high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions such as temperature and pressure. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2-methylpropyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyridine ring acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-Methyl-6-(2-methylpropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The 2-methylpropyl group may offer a balance between receptor affinity and metabolic stability, but in vivo studies are needed to confirm this hypothesis.
  • Structural-Activity Relationships (SAR) : Position and electronic nature of substituents critically influence mGluR5 antagonism and off-target effects .
  • Limitations : Direct data on this compound are sparse; most inferences are drawn from analogs like MPEP and SIB 1893.

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